
Hydroxymethylboronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Hydroxymethylboronic acid is a boronic acid derivative with the chemical formula CH₅BO₃. It is a versatile compound widely used in organic synthesis, particularly in the formation of carbon-carbon bonds. This compound is known for its ability to form reversible covalent bonds with diols, making it useful in various chemical and biological applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
Hydroxymethylboronic acid can be synthesized through several methods. One common approach involves the reaction of boronic acid with formaldehyde under basic conditions. Another method includes the hydrolysis of boronic esters, which are prepared by the reaction of boronic acids with alcohols in the presence of a catalyst .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes the use of protective groups to prevent unwanted side reactions and the application of purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
Hydroxymethylboronic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form boronic acids or borates.
Reduction: It can be reduced to form boranes.
Substitution: It can participate in substitution reactions, where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and catalysts like palladium in Suzuki-Miyaura coupling reactions .
Major Products Formed
The major products formed from these reactions include various boronic acid derivatives, borates, and boranes, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Hydroxymethylboronic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of hydroxymethylboronic acid involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property allows it to act as a molecular recognition agent in various applications. The compound can interact with specific molecular targets, such as enzymes and receptors, through these reversible bonds, influencing biological pathways and processes .
Comparison with Similar Compounds
Hydroxymethylboronic acid can be compared with other boronic acid derivatives, such as phenylboronic acid and methylboronic acid. While all these compounds share the ability to form reversible covalent bonds with diols, this compound is unique in its enhanced water solubility and lower pKa value, making it more suitable for applications in aqueous environments .
List of Similar Compounds
- Phenylboronic acid
- Methylboronic acid
- Vinylboronic acid
- Allylboronic acid
Properties
Molecular Formula |
CH5BO3 |
|---|---|
Molecular Weight |
75.86 g/mol |
IUPAC Name |
hydroxymethylboronic acid |
InChI |
InChI=1S/CH5BO3/c3-1-2(4)5/h3-5H,1H2 |
InChI Key |
WLVJMFFJFXQUGK-UHFFFAOYSA-N |
Canonical SMILES |
B(CO)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


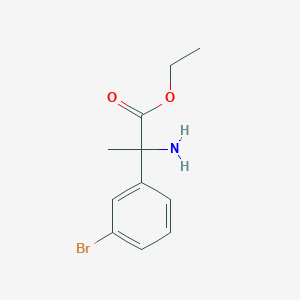
![rac-(1R,5S)-3-azabicyclo[3.2.0]heptan-1-ol hydrochloride](/img/structure/B15317371.png)

![5-Sulfamoylthieno[3,2-b]thiophene-2-carboxylic acid](/img/structure/B15317373.png)
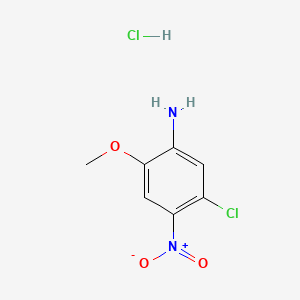

![[2-(1-Adamantylamino)-2-oxoethyl] 5-nitrofuran-2-carboxylate](/img/structure/B15317394.png)

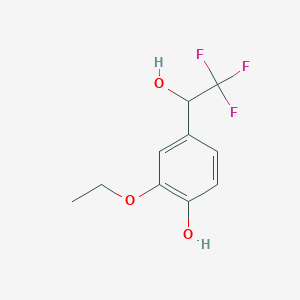
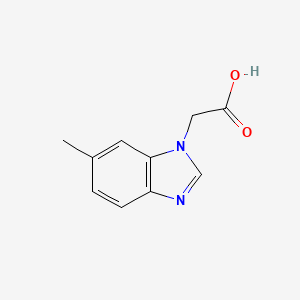

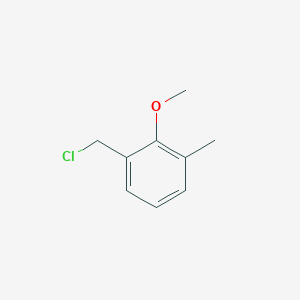
![5-{[(4-fluorophenyl)methyl]amino}-2,3-dihydro-1H-1,3-benzodiazol-2-onehydrochloride](/img/structure/B15317424.png)
![9-Methyl-2,8-dioxa-5-azaspiro[3.5]nonane](/img/structure/B15317438.png)
